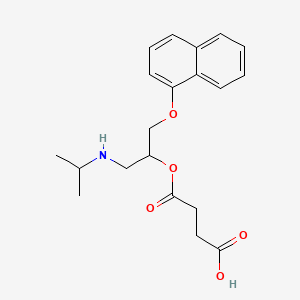
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is a complex organic compound known for its unique chemical structure and properties. This compound is an ester derivative of butanedioic acid, featuring a naphthalenyloxy group and an isopropylamino methyl group. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with an alcohol derivative in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. The naphthalenyloxy group may facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- Butanedioic acid, ethyl 3-methylbutyl ester
- Butanedioic acid, ethyl-(1-methylethyl) ester
Uniqueness
Butanedioic acid,1-[1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl] ester is unique due to the presence of both a naphthalenyloxy group and an isopropylamino methyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar esters, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
68905-61-3 |
|---|---|
Formule moléculaire |
C20H25NO5 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H25NO5/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23) |
Clé InChI |
USMSCQNOGBOUAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)
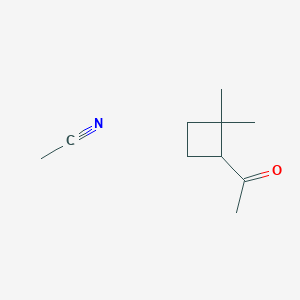

![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)
![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
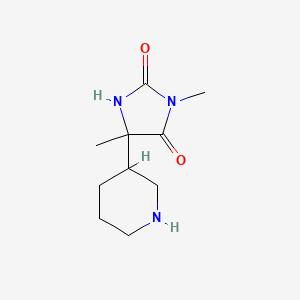
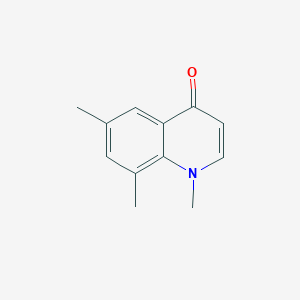
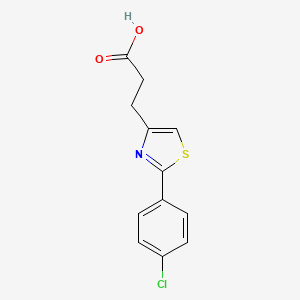

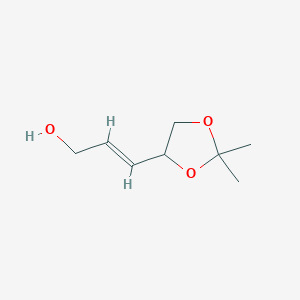
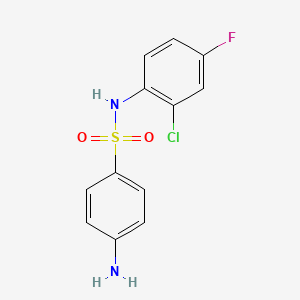
![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)

